ELQ-316

Toxoplasma gondii cytochrome bc1 inhibitor antiparasitic

Choose ELQ-316 for its unmatched picomolar potency against T. gondii (IC50 0.007 nM) and Babesia spp., coupled with >1.4-million-fold selectivity over human cytochrome bc1. This preclinical benchmark outperforms related ELQ analogs by up to 200-fold in Babesia assays and reduces brain cyst burden by 76–88% in chronic toxoplasmosis models at just 5 mg/kg/day. For enhanced bioavailability studies, combine with ELQ-334 prodrug for a 6-fold Cmax increase. A definitive positive control for apicomplexan Qi-site screening campaigns requiring low-concentration use.

Molecular Formula C24H17F4NO4
Molecular Weight 459.4 g/mol
Cat. No. B15561173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameELQ-316
Molecular FormulaC24H17F4NO4
Molecular Weight459.4 g/mol
Structural Identifiers
InChIInChI=1S/C24H17F4NO4/c1-13-22(23(30)18-11-19(25)21(31-2)12-20(18)29-13)14-3-5-15(6-4-14)32-16-7-9-17(10-8-16)33-24(26,27)28/h3-12H,1-2H3,(H,29,30)
InChIKeySUFFMIUELDDRLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ELQ-316: A Highly Potent 4(1H)-Quinolone-3-Diarylether Cytochrome bc1 Qi Site Inhibitor for Antiparasitic Research Procurement


ELQ-316 is a synthetic endochin-like quinolone (ELQ) that functions as a selective inhibitor of the mitochondrial cytochrome bc1 complex Qi site, disrupting electron transport and pyrimidine biosynthesis in apicomplexan parasites [1]. Among the ELQ class, it has demonstrated exceptional potency against Toxoplasma gondii (in vitro IC50 = 0.007 nM; oral ED50 = 0.08 mg/kg) and shows broad antiparasitic activity against Babesia spp., Theileria equi, and Plasmodium spp., while maintaining high selectivity for parasite cytochrome b over its human ortholog (human bc1 IC50 > 10 μM) [2]. It is a preclinical lead compound for toxoplasmosis, babesiosis, and malaria research applications.

Why ELQ-316 Cannot Be Interchanged with Other Apicomplexan Cytochrome bc1 Inhibitors


Substituting ELQ-316 with structurally similar ELQ analogs (e.g., ELQ-300, ELQ-271) or other cytochrome bc1 inhibitors (e.g., atovaquone, imidocarb) is not scientifically valid due to substantial differences in potency, selectivity, and pharmacokinetic behavior. ELQ-316 exhibits up to 70-fold lower in vitro IC50 values against T. gondii compared to ELQ-271 (0.007 nM vs 0.1 nM) and demonstrates significantly greater oral efficacy (ED50 = 0.08 mg/kg vs 0.14 mg/kg) [1]. Against Babesia spp., ELQ-316 is 14- to 200-fold more potent than ELQ-300 (IC50 range: 0.002-0.1 nM vs 0.04-0.37 nM) [2]. Furthermore, ELQ-316 displays >1,400,000-fold selectivity for T. gondii cytochrome b over the human bc1 complex (human IC50 > 10 μM vs T. gondii IC50 = 0.007 nM), a margin not consistently established for all in-class compounds . The distinct carbonate ester prodrug ELQ-334 increases ELQ-316 oral bioavailability by 6-fold (Cmax 4,378 ng/ml vs 721 ng/ml; AUC 115,195 ng·h/ml vs 19,206 ng·h/ml), a property unique to this specific chemical scaffold [3].

Quantitative Differentiation of ELQ-316 Against Apicomplexan Parasites and Human Cytochrome bc1


ELQ-316 vs. ELQ-271: Superior In Vitro Potency and Oral Efficacy Against T. gondii

ELQ-316 demonstrates a 14.3-fold greater in vitro potency (IC50 = 0.007 nM) and 1.75-fold greater oral efficacy (ED50 = 0.08 mg/kg) against Toxoplasma gondii compared to the structurally related analog ELQ-271 (IC50 = 0.1 nM; ED50 = 0.14 mg/kg) [1].

Toxoplasma gondii cytochrome bc1 inhibitor antiparasitic

ELQ-316 vs. ELQ-300: 14- to 200-Fold Higher Potency Across Babesia and Theileria Species

Against four major veterinary apicomplexan parasites, ELQ-316 exhibited substantially lower IC50 values (range: 0.002-0.1 nM) compared to ELQ-300 (range: 0.04-0.37 nM), representing a 14- to 200-fold improvement in potency depending on the species [1]. Neither compound altered the viability of equine or bovine PBMCs at concentrations up to their respective IC100 (ELQ-316: 1.0-6.0 nM; ELQ-300: 1.3-5.7 nM) [1].

Babesia Theileria piroplasmosis cytochrome bc1 inhibitor

ELQ-316 Exhibits >1,400,000-Fold Selectivity for T. gondii Cytochrome b Over Human Cytochrome bc1

ELQ-316 displays a high degree of target selectivity, with an IC50 > 10 μM against human cytochrome bc1 complex derived from HEK293 cells, compared to its IC50 of 0.007 nM against T. gondii, representing a >1.4 × 10^6-fold selectivity window for the parasite target [1]. In contrast, the clinically used cytochrome bc1 Qo site inhibitor atovaquone shows lower selectivity margins (human vs. P. falciparum selectivity ratio ~1,000- to 10,000-fold based on cross-study data) [2].

selectivity human cytochrome bc1 toxicity Toxoplasma gondii

ELQ-316 Prodrug ELQ-334 Increases Oral Bioavailability by 6-Fold (Cmax and AUC)

The carbonate ester prodrug ELQ-334, designed to overcome the high crystallinity of ELQ-316, increased the maximum plasma concentration (Cmax) of ELQ-316 from 721 ng/ml to 4,378 ng/ml (6.1-fold) and the area under the curve (AUC0-96) from approximately 19,206 ng·h/ml to 115,195 ng·h/ml (6.0-fold) following a single oral dose of 10 mg/kg in mice [1]. Brain tissue concentrations of ELQ-316 from ELQ-334 reached 1,543 ng/g at 4 hours, compared to 165 ng/g from ELQ-316 alone (9.4-fold increase) [1].

prodrug pharmacokinetics oral bioavailability Toxoplasma gondii

ELQ-316 + Buparvaquone Synergy: 21-Fold Lower IC50 than ELQ-316 Monotherapy Against Babesia bovis

In vitro combination of ELQ-316 with buparvaquone (BPQ), another cytochrome bc1 inhibitor, yielded an IC50 of 31.21 nM against Babesia bovis, which is 21-fold lower than ELQ-316 alone (IC50 = 654.9 nM) and 2.5-fold lower than BPQ alone (IC50 = 77.06 nM) [1]. The ELQ-316 + BPQ combination also outperformed the combination of ELQ-316 with the standard-of-care drug imidocarb (IC50 = 197 nM) [1].

combination therapy synergy Babesia bovis buparvaquone

ELQ-316 Demonstrates Cross-Species Potency but Species-Specific Variability: IC50 from 0.007 nM (T. gondii) to 7.97 nM (B. besnoiti)

ELQ-316 exhibits nanomolar to sub-nanomolar potency across multiple apicomplexan species, with IC50 values varying from 0.007 nM (T. gondii) [1] to 7.97 nM (B. besnoiti) [2], a >1,100-fold range in potency. For comparison, ELQ-121 and ELQ-136 show less potency variation across species, but ELQ-316 maintains superior absolute potency against T. gondii and Babesia spp. [1][2]. The reduced potency against B. besnoiti does not correlate with cytochrome b sequence differences (Qi/Qo sites are virtually identical), suggesting other pharmacokinetic or target engagement factors [2].

cross-species potency Besnoitia Toxoplasma Plasmodium

Optimal Research Applications for ELQ-316 Based on Quantitative Performance Data


High-Throughput Screening and Lead Optimization for T. gondii Cytochrome bc1 Inhibitors

With an in vitro IC50 of 0.007 nM against T. gondii and >1,400,000-fold selectivity over human cytochrome bc1, ELQ-316 serves as an ideal positive control and benchmark compound for screening campaigns targeting the Qi site of apicomplexan cytochrome bc1 [1][2]. Its exceptional potency allows for low-concentration use, reducing compound consumption in high-throughput formats.

In Vivo Murine Models of Acute and Latent Toxoplasmosis

ELQ-316 at 5 mg/kg/day orally reduces T. gondii brain cyst burden by 76-88% after 16 days of treatment, and its prodrug ELQ-334 (which increases ELQ-316 Cmax and AUC by 6-fold) further improves survival in acute infection models [1][2]. These properties make ELQ-316 and ELQ-334 valuable tool compounds for studying chronic toxoplasmosis and evaluating adjunctive therapies.

Veterinary Antiparasitic Drug Discovery for Bovine Babesiosis and Equine Piroplasmosis

ELQ-316 demonstrates IC50 values ranging from 0.002 to 0.1 nM against Babesia bovis, B. bigemina, B. caballi, and Theileria equi—up to 200-fold more potent than ELQ-300—without affecting equine or bovine PBMC viability at IC100 concentrations [1]. This potency and safety profile positions ELQ-316 as a preclinical lead for developing alternative therapies to imidocarb.

Combination Therapy Studies Targeting Apicomplexan Cytochrome bc1

The synergistic interaction between ELQ-316 and buparvaquone (IC50 reduced 21-fold compared to ELQ-316 monotherapy against B. bovis) supports its use in combination drug screening and mechanistic synergy studies [1]. This application is particularly relevant for overcoming emerging drug resistance in veterinary and human apicomplexan infections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for ELQ-316

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.